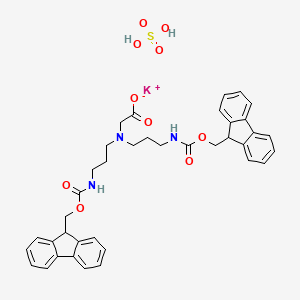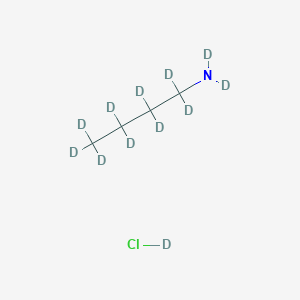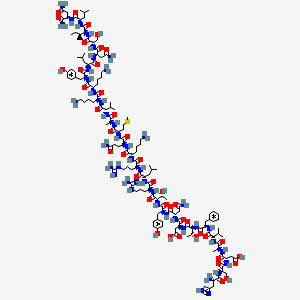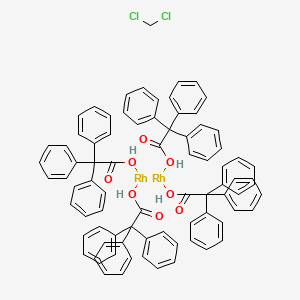
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-8-Phenylmenthol is a chiral compound derived from menthol, characterized by the presence of a phenyl group attached to the eighth carbon of the menthol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-8-Phenylmenthol typically involves the following steps:
Starting Material: The process begins with the commercially available menthol.
Grignard Reaction: The phenyl group is introduced via a Grignard reaction, where phenylmagnesium bromide reacts with menthol.
Purification: The resulting product is purified using chromatographic techniques to obtain pure (+)-8-Phenylmenthol.
Industrial Production Methods
Industrial production of (+)-8-Phenylmenthol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of menthol and phenylmagnesium bromide are used.
Automated Purification: Industrial-scale chromatographic systems are employed for purification.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(+)-8-Phenylmenthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to menthol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields menthol derivatives.
Substitution: Results in substituted phenylmenthol compounds.
科学的研究の応用
(+)-8-Phenylmenthol has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
作用機序
The mechanism of action of (+)-8-Phenylmenthol involves its interaction with specific molecular targets:
TRPM8 Channels: It activates transient receptor potential melastatin-8 (TRPM8) channels, leading to a cooling sensation.
Nociceptors: Initially stimulates and then desensitizes nociceptors, contributing to its analgesic effects.
Central Analgesic Pathways: May activate central pathways involved in pain relief.
類似化合物との比較
Similar Compounds
Menthol: The parent compound, widely used for its cooling and analgesic properties.
(-)-Menthol: The enantiomer of menthol, with similar but distinct effects.
8-Phenylmenthone: An oxidized derivative of (+)-8-Phenylmenthol.
Uniqueness
(+)-8-Phenylmenthol is unique due to its specific chiral configuration and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other menthol derivatives.
特性
分子式 |
C16H24O |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
(1S,2R,5S)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m0/s1 |
InChIキー |
WTQIZFCJMGWUGZ-QEJZJMRPSA-N |
異性体SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C2=CC=CC=C2 |
正規SMILES |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)



![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)




![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)



